molecular formula C18H35NO4 B1163279 Commendamide CAS No. 193825-78-4

Commendamide

Cat. No. B1163279
CAS RN: 193825-78-4
M. Wt: 329.5 g/mol
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Commendamide, or N-(3-hydroxypalmitoyl)-glycine, is a gut microbiota-derived bioactive metabolite. It is structurally similar to long-chain N-acyl-amino acids and plays crucial roles in mammals by activating various receptors, including G-protein-coupled receptors (GPCRs). This compound is specifically recognized as a GPCR G2A/132 agonist (Villano, Tinto, & Di Marzo, 2022).

Synthesis Analysis

The synthesis of this compound involves a simple, green, and economical method. The protocol developed for its preparation is general and can also be applied to the synthesis of deuterated this compound and other minor microbiota-derived metabolites. This approach emphasizes sustainability and efficiency in producing this compound and its analogues (Villano, Tinto, & Di Marzo, 2022).

Scientific Research Applications

  • Synthesis and Applications as a GPCR Agonist :

    • Commendamide is a bioactive metabolite derived from gut microbiota, structurally similar to long-chain N-acyl-amino acids, part of the endocannabinoidome signaling system in mammals. It plays significant roles through activation of G-protein-coupled receptors (GPCRs) (Villano, Tinto, & Di Marzo, 2022).
  • Cholesterol Solubilizing and Hemolytic Activity :

    • This compound can solubilize cholesterol, suggesting its contribution to the metabolism of cholesterol in the gut microbiota. It's also responsible for the hemolytic activity associated with the choA orthologue in Bacteroides fragilis (Lynch et al., 2017).
  • Activation of Human GPCR G2A/GPR132 :

    • In a study focusing on the interactions between human commensal bacteria and host cells, this compound was found to activate the human G-protein–coupled receptor (GPCR) G2A/GPR132, which is implicated in autoimmune diseases and atherosclerosis. This finding is crucial for understanding how commensal bacteria may interact with human physiology (Cohen et al., 2015).

Biochemical Analysis

Biochemical Properties

Commendamide plays a significant role in biochemical reactions by interacting with G-protein-coupled receptors, particularly GPR132. This interaction is crucial for various physiological processes. This compound activates GPR132 with an EC50 value of 11.8 µM . The activation of GPR132 by this compound influences several downstream signaling pathways, including those involved in immune response and inflammation . Additionally, this compound’s structural similarity to other long-chain N-acyl amides allows it to mimic endogenous signaling molecules, thereby modulating various biochemical pathways .

Cellular Effects

This compound exerts multiple effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to regulate metabolic hormones and glucose homeostasis in mouse models . It also affects the secretion of glucagon-like peptide 1 (GLP-1) in enteroendocrine cells, thereby impacting glucose tolerance . Furthermore, this compound’s interaction with GPR132 plays a role in immune cell function and inflammatory responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with GPR132. This binding activates the receptor, leading to downstream signaling events that influence various cellular functions. This compound’s structural similarity to endogenous N-acyl amides allows it to effectively mimic these molecules and activate GPR132 . This activation can result in changes in gene expression, enzyme activity, and cellular responses, contributing to its diverse physiological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is relatively stable under experimental conditions, with a stability of up to four years when stored at -20°C . Over time, this compound’s effects on cellular function can vary, with long-term exposure potentially leading to changes in gene expression and cellular metabolism . Additionally, this compound’s degradation products may also influence its overall activity and effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to regulate metabolic hormones and improve glucose tolerance in mice . At higher doses, this compound may exhibit toxic or adverse effects, including potential impacts on immune function and inflammation . Threshold effects have been observed, indicating that the compound’s activity is dose-dependent and requires careful consideration in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to lipid metabolism and signaling. It interacts with enzymes and cofactors that regulate the synthesis and degradation of long-chain N-acyl amides . This compound’s activation of GPR132 also influences metabolic flux and metabolite levels, contributing to its role in regulating glucose homeostasis and metabolic hormones . The compound’s involvement in these pathways highlights its significance in maintaining metabolic balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its effects . This compound’s distribution within the gastrointestinal tract, for example, allows it to interact with GPR132 and regulate metabolic processes . The compound’s transport and distribution are essential for its activity and function in various physiological contexts .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Within cells, this compound may localize to the plasma membrane, where it can interact with GPR132 and initiate signaling cascades . Additionally, this compound’s presence in other subcellular compartments, such as the endoplasmic reticulum or mitochondria, may also impact its activity and function . Understanding this compound’s subcellular localization is crucial for elucidating its mechanisms of action and physiological effects .

properties

IUPAC Name

2-(3-hydroxyhexadecanoylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H35NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(20)14-17(21)19-15-18(22)23/h16,20H,2-15H2,1H3,(H,19,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZUHHHSFDVDBCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(CC(=O)NCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Commendamide
Reactant of Route 2
Reactant of Route 2
Commendamide
Reactant of Route 3
Commendamide
Reactant of Route 4
Reactant of Route 4
Commendamide
Reactant of Route 5
Commendamide
Reactant of Route 6
Commendamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.